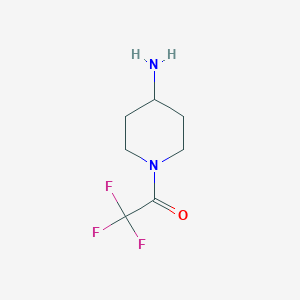![molecular formula C11H17N3O B1521325 [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol CAS No. 1152501-47-7](/img/structure/B1521325.png)
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
Vue d'ensemble
Description
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol. This compound features a piperidine ring substituted with a pyridine ring at the 3-position and a hydroxymethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of Piperidin-4-ylmethanol: Piperidin-4-ylmethanol can be synthesized through the reduction of piperidin-4-one using reducing agents such as lithium aluminum hydride (LiAlH4).
Amination Reaction: The piperidin-4-ylmethanol is then subjected to an amination reaction with 6-aminopyridin-3-yl halide (e.g., 6-aminopyridin-3-yl chloride) in the presence of a base such as triethylamine (Et3N) to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The pyridine ring can undergo reduction to form a piperidine derivative using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions
Reduction: H2, Pd/C catalyst
Substitution: Electrophiles (e.g., alkyl halides), base (e.g., Et3N)
Major Products Formed:
Carboxylic acid derivatives from oxidation
Piperidine derivatives from reduction
Substituted pyridine derivatives from nucleophilic substitution
Applications De Recherche Scientifique
Chemistry: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Medicine: Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism by which [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to desired therapeutic outcomes. The exact mechanism would vary based on the context of its use and the specific biological or chemical system it is interacting with.
Comparaison Avec Des Composés Similaires
Piperidine derivatives
Pyridine derivatives
Aminopyridine derivatives
Uniqueness: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol stands out due to its unique structural features, which include the combination of a piperidine ring, a pyridine ring, and a hydroxymethyl group
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-11-2-1-10(7-13-11)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXDPXRBTAEOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


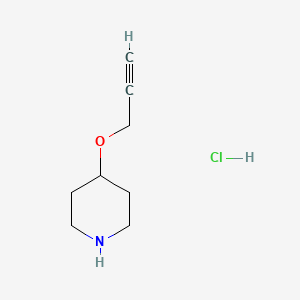
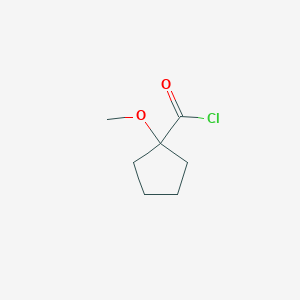



![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
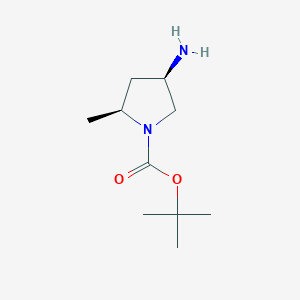

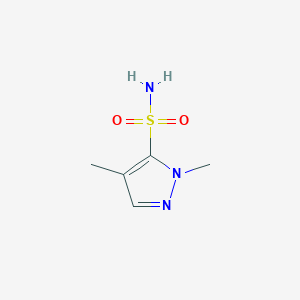

![1H-benzo[d][1,2,3]triazole-5-sulfonamide](/img/structure/B1521259.png)
